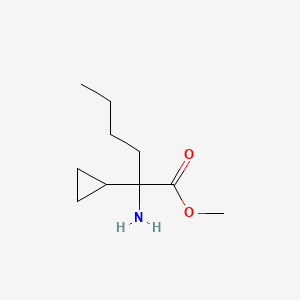

Methyl 2-amino-2-cyclopropylhexanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-amino-2-cyclopropylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-4-7-10(11,8-5-6-8)9(12)13-2/h8H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNDTGNPTVQIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1CC1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660892 | |

| Record name | Methyl 2-cyclopropylnorleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021266-81-8 | |

| Record name | Methyl 2-cyclopropylnorleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of Cyclopropane Scaffolds into α-Amino Acids: A Technical Guide to Modern Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a small, strained carbocycle, has emerged as a powerful structural motif in medicinal chemistry. When incorporated into α-amino acids, it imparts a unique combination of conformational rigidity, metabolic stability, and novel stereochemical properties that are highly sought after in the design of next-generation therapeutics.[1] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing novel cyclopropyl-containing α-amino acids. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings and strategic considerations that guide the choice of synthetic route, offering field-proven insights for researchers at the forefront of drug discovery. We will explore classical and contemporary methods, including transition-metal-catalyzed cyclopropanations, enzymatic resolutions, and asymmetric approaches, providing detailed experimental protocols and comparative data to empower the rational design and synthesis of these valuable building blocks.

The Cyclopropyl Moiety: A Game-Changer in Peptide and Small Molecule Design

The introduction of a cyclopropane ring into an α-amino acid backbone fundamentally alters its physicochemical properties. The inherent strain of the three-membered ring restricts bond rotation, locking the molecule into a more defined conformation.[1] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, offering a strategy to improve the in vivo half-life of drug candidates.[1][2] The unique electronic nature of the cyclopropane C-H bonds also influences molecular interactions and can be exploited to fine-tune the pharmacological profile of a lead compound.

The strategic value of cyclopropyl amino acids is evident in their incorporation into a wide range of bioactive molecules, including enzyme inhibitors, receptor ligands, and peptidomimetics.[3] Consequently, the development of efficient and stereoselective synthetic methods to access these compounds is a critical endeavor in modern drug discovery.[4][5]

Key Synthetic Strategies for the Construction of Cyclopropyl α-Amino Acids

The synthesis of cyclopropyl-containing α-amino acids can be broadly categorized by the method used to construct the cyclopropane ring. This guide will focus on the most robust and versatile of these approaches.

Simmons-Smith Cyclopropanation and its Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[6][7] This reaction involves the treatment of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7]

Core Principle: The reaction proceeds via a concerted mechanism where the methylene group is delivered to the same face of the double bond, preserving the alkene's stereochemistry in the resulting cyclopropane.[7]

Causality in Experimental Design: The choice of a suitable olefin precursor is paramount. For the synthesis of α-amino acids, dehydroamino acid derivatives are common starting materials. The directing effect of nearby functional groups, such as hydroxyls, can be exploited to achieve high diastereoselectivity. A significant advancement is the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offering improved reactivity and reproducibility.[6][8]

Experimental Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation of a Dehydroamino Acid Derivative

Objective: To synthesize a protected cyclopropyl α-amino acid from an N-protected dehydroalanine ester.

Materials:

-

N-Boc-dehydroalanine methyl ester

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-dehydroalanine methyl ester (1.0 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.2 equiv) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C.

-

In a separate flame-dried flask, prepare a solution of diiodomethane (2.2 equiv) in anhydrous DCM.

-

Add the diiodomethane solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-Boc-cyclopropylglycine methyl ester.

Transition-Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a powerful and versatile platform for cyclopropane synthesis, often with high levels of stereocontrol.[9][10] Catalysts based on rhodium, copper, and cobalt are commonly employed to decompose diazo compounds, generating metal carbenes that then react with alkenes.[9]

Core Principle: A transition metal complex reacts with a diazo compound to form a transient metal carbene intermediate. This electrophilic species is then transferred to an alkene to form the cyclopropane ring. The stereochemical outcome is dictated by the catalyst's ligand sphere.

Expertise in Action: A significant advantage of this approach is the ability to achieve high enantioselectivity by using chiral ligands. For instance, cobalt(II)-based metalloradical catalysis has been successfully applied to the asymmetric cyclopropanation of dehydroaminocarboxylates.[11] This method allows for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives with excellent enantioselectivities.[11]

Experimental Protocol: Cobalt-Catalyzed Asymmetric Radical Cyclopropanation [11]

Objective: To achieve the enantioselective synthesis of a chiral cyclopropyl α-amino acid derivative.

Materials:

-

Dehydroaminocarboxylate substrate

-

α-Aryldiazomethane precursor (e.g., tosylhydrazone salt)

-

Co(II) complex of a D₂-symmetric chiral amidoporphyrin ligand

-

Anhydrous, degassed solvent (e.g., toluene)

-

Base (e.g., potassium carbonate)

Procedure:

-

In a glovebox, charge a reaction vial with the Co(II) catalyst (5 mol%).

-

Add the dehydroaminocarboxylate (1.0 equiv) and the α-aryldiazomethane precursor (1.5 equiv).

-

Add the base (2.0 equiv).

-

Add the anhydrous, degassed solvent.

-

Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the enantioenriched cyclopropyl α-amino acid derivative.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

The Kulinkovich-Szymoniak Reaction

For the synthesis of primary cyclopropylamines, which are direct precursors to certain cyclopropyl α-amino acids, the Kulinkovich-Szymoniak reaction is a highly effective method.[12] This reaction is a modification of the Kulinkovich reaction and utilizes nitriles as starting materials.[12]

Core Principle: The reaction of a Grignard reagent with a nitrile in the presence of a titanium(IV) alkoxide generates a titanacyclopropane intermediate. Subsequent treatment with a Lewis acid promotes the formation of the primary cyclopropylamine.[12][13][14]

Strategic Insight: This method is particularly valuable as it provides direct access to the cyclopropylamine functionality. The choice of Grignard reagent and nitrile allows for the introduction of various substituents on the cyclopropane ring.

Experimental Protocol: Kulinkovich-Szymoniak Synthesis of a Primary Cyclopropylamine [12]

Objective: To synthesize a 1-substituted primary cyclopropylamine from a nitrile.

Materials:

-

Nitrile (e.g., benzonitrile)

-

Ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

To a flame-dried Schlenk flask under argon, add a solution of the nitrile (1.0 equiv) in anhydrous diethyl ether.

-

Add titanium(IV) isopropoxide (1.2 equiv) to the solution.

-

Cool the mixture to -50 °C.

-

Slowly add ethylmagnesium bromide (2.5 equiv) dropwise, maintaining the internal temperature below -45 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture to 0 °C and add BF₃·OEt₂ (2.0 equiv) dropwise.

-

Stir the mixture at room temperature for an additional hour.

-

Quench the reaction by the slow addition of 1 M aqueous NaOH solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude primary cyclopropylamine by distillation or column chromatography.

Biocatalytic Synthesis

Enzymatic methods are gaining prominence for their exceptional stereoselectivity and environmentally benign reaction conditions. A recently developed NADH-driven biocatalytic system has demonstrated remarkable efficiency in the asymmetric synthesis of (S)-cyclopropylglycine.[15]

Core Principle: A bifunctional enzyme, integrating reductive amination and coenzyme regeneration activities, is used to convert a keto acid precursor into the desired α-amino acid with high enantiopurity.[15]

Trustworthiness and Scalability: This biocatalytic approach offers high space-time yields and can be operated continuously, making it suitable for industrial-scale production.[15] The self-sufficient nature of the coenzyme regeneration minimizes the need for expensive additives.[15]

Data Presentation and Comparative Analysis

| Synthetic Method | Key Advantages | Limitations | Typical Stereoselectivity |

| Simmons-Smith Cyclopropanation | High stereospecificity, reliable, well-established.[6][7] | Stoichiometric use of zinc reagents, can be expensive.[7] | Substrate-dependent, often requires directing groups for high diastereoselectivity.[6] |

| Transition-Metal Catalysis | High catalytic efficiency, excellent enantioselectivity with chiral ligands, broad substrate scope.[9][11] | Potential for metal contamination in the final product, cost of precious metal catalysts.[16] | High to excellent ee (>99%) achievable.[11][17] |

| Kulinkovich-Szymoniak Reaction | Direct access to primary cyclopropylamines, good functional group tolerance.[12] | Stoichiometric use of titanium reagents, can have moderate diastereoselectivity with substituted Grignards.[12] | Moderate diastereoselectivity (~2:1) for 1,2-disubstituted products.[12] |

| Biocatalytic Synthesis | Exceptional enantioselectivity (>99.5% ee), environmentally friendly, scalable.[15] | Substrate specificity of the enzyme, requires specialized biochemical setup. | Excellent (>99.5% ee).[15] |

Visualization of Synthetic Workflows

Caption: Overview of key synthetic workflows for cyclopropyl α-amino acids.

Conclusion and Future Outlook

The synthesis of novel cyclopropyl-containing α-amino acids remains a vibrant and evolving field of research. While classical methods like the Simmons-Smith reaction continue to be valuable tools, modern advancements in transition-metal catalysis and biocatalysis are providing unprecedented levels of efficiency and stereocontrol. The choice of synthetic strategy should be guided by factors such as the desired stereochemistry, the scale of the synthesis, and the available starting materials. As our understanding of the unique conformational and metabolic properties of these amino acids deepens, the demand for innovative and practical synthetic methodologies will undoubtedly continue to grow, paving the way for the discovery of new and more effective therapeutics.

References

-

Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. Available at: [Link]

- Hu, J., Xia, T., Wu, X., Feng, H., Qu, J., & Chen, Y. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311–6318.

-

Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. (2021). Chem, 7(6), 1588-1601. Available at: [Link]

-

Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Amino Acids of Cyclopropylglycine Series. (2015). ResearchGate. Available at: [Link]

-

Advances in the Synthesis of Cyclopropylamines. (2025). Chemical Reviews. Available at: [Link]

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. Available at: [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5651. Available at: [Link]

-

(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). ResearchGate. Available at: [Link]

-

Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. (2006). Organic & Biomolecular Chemistry, 4(15), 2944-2954. Available at: [Link]

-

ChemInform Abstract: Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]

-

Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2023). ACS Catalysis, 13(14), 9806-9816. Available at: [Link]

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]

-

Three-component Synthesis of Alpha,beta-Cyclopropyl-Gamma-Amino Acids. (2005). Organic Letters, 7(6), 1137-40. Available at: [Link]

-

Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. (2005). The Journal of Organic Chemistry, 70(23), 9473-9481. Available at: [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]

-

Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control. (2016). Organic Process Research & Development, 20(12), 2058-2065. Available at: [Link]

-

Simmons–Smith reaction. Wikipedia. Available at: [Link]

-

Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). PubMed. Available at: [Link]

-

Asymmetric Synthesis of Cyclic β-Amino Acids. Sci-Hub. Available at: [Link]

-

Synthesis of Cyclopropyl Amino Acid Derivatives. Semantic Scholar. Available at: [Link]

-

TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). Purdue University e-Pubs. Available at: [Link]

-

Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. (2005). Organic Letters, 7(6), 1137-1140. Available at: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Available at: [Link]

-

Synthesis of Cyclopropyl Amino Acid Derivatives. Sci-Hub. Available at: [Link]

-

Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]

-

ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. (2023). Purdue University Graduate School. Available at: [Link]

-

Reimagining enzyme function for synthetic biology and drug discovery. (2026). Chemical & Engineering News. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 13. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 14. Kulinkovich Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Enantioselective Synthesis of Methyl 2-amino-2-cyclopropylhexanoate: A Technical Guide

Executive Summary: This guide outlines a robust and scientifically grounded strategy for the enantioselective synthesis of Methyl 2-amino-2-cyclopropylhexanoate, a non-proteinogenic α,α-disubstituted amino acid ester. Given the absence of a direct published protocol for this specific molecule, this document proposes a viable pathway leveraging the well-established O'Donnell asymmetric phase-transfer catalytic (PTC) alkylation of a glycine imine. This method is renowned for its reliability in constructing chiral quaternary carbon centers. The proposed synthesis involves a sequential, enantioselective alkylation of a benzophenone-protected methyl glycinate, first with a cyclopropyl electrophile and subsequently with a butyl electrophile, followed by deprotection. This guide provides a detailed theoretical framework, step-by-step experimental protocols, and insights into the critical parameters for achieving high yield and stereocontrol, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Constrained Amino Acids

Significance of Quaternary α-Amino Acids in Drug Discovery

Quaternary α-amino acids are of immense interest in medicinal chemistry and peptide science.[1][2] The incorporation of these sterically hindered building blocks into peptide chains induces conformational constraints, leading to more stable and predictable secondary structures such as helices and turns. This structural rigidity can enhance metabolic stability by shielding the peptide backbone from enzymatic degradation and can improve binding affinity and selectivity for biological targets.[2]

The Role of the Cyclopropyl Group

The cyclopropyl moiety is a "bioisostere" for various functional groups and is frequently used to introduce conformational rigidity into molecules.[3] Its unique electronic properties and strained three-membered ring can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of an amino acid, a cyclopropyl group at the α-position provides a compact, rigid substituent that can explore chemical space inaccessible to natural amino acids.

Synthetic Challenge and Proposed Strategy

The primary challenge in synthesizing molecules like this compound lies in the stereocontrolled construction of the α-quaternary stereocenter. Direct enantioselective methods are often required to avoid tedious chiral resolutions. This guide proposes a solution via a sequential alkylation strategy under asymmetric phase-transfer catalysis, a method pioneered by Martin O'Donnell.[4] This approach offers a practical and scalable route to the target compound with high expected enantiopurity.[5][6]

Retrosynthetic Analysis and Pathway Overview

The retrosynthetic analysis for the target molecule identifies a glycine-derived Schiff base as the key starting material. The two substituents on the α-carbon, cyclopropyl and butyl, are disconnected to reveal their corresponding electrophiles. This leads to a multi-step synthesis beginning with commercially available methyl glycinate.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway: A Phased Approach

The core of this synthesis is the O'Donnell asymmetric alkylation of a glycine imine using a chiral phase-transfer catalyst.[4] This process facilitates the transfer of the enolate from an aqueous or solid basic phase to an organic phase where it reacts with the electrophile. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face and directing the alkylating agent to the other, thus inducing asymmetry.[4]

Mechanism of Asymmetric Phase-Transfer Catalysis

The mechanism relies on the generation of a glycine enolate which is then shuttled into the organic phase by a quaternary ammonium salt derived from a Cinchona alkaloid. This chiral, non-covalent interaction dictates the stereochemical outcome of the alkylation.

Caption: Mechanism of Chiral Phase-Transfer Catalysis.

Rationale for Sequential Alkylation

To create the α,α-disubstituted center, two different alkyl groups must be introduced. A sequential approach is necessary. The first alkylation establishes the initial stereocenter. The resulting mono-alkylated product is less acidic than the starting glycine imine, which helps prevent undesired dialkylation in the first step if conditions are controlled carefully.[4][7] The second alkylation requires more forcing conditions (e.g., a stronger base) to deprotonate the now more sterically hindered and less acidic α-proton.[4]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of Methyl N-(Diphenylmethylene)glycinate (Intermediate I)

This protocol establishes the Schiff base, which activates the α-protons for deprotonation.

-

Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl glycinate hydrochloride (1.0 eq), benzophenone (1.05 eq), and toluene (250 mL).

-

Reaction: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt.

-

Reflux: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is formed (approx. 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by recrystallization from a solvent mixture like ethyl acetate/hexanes.

Protocol 2: Enantioselective Synthesis of Methyl 2-(diphenylmethyleneamino)-2-cyclopropylacetate (Intermediate II)

This is the key enantioselective step. A Cinchona alkaloid-derived catalyst is used.

-

Setup: To a jacketed reaction vessel under an inert nitrogen atmosphere, add Intermediate I (1.0 eq), toluene (5 M concentration), and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-2 mol%).

-

Cooling: Cool the mixture to 0 °C.

-

Addition of Base and Electrophile: In a separate flask, prepare a solution of cyclopropylmethyl bromide (1.2 eq) in toluene. Add this solution to the reaction mixture. Then, add finely powdered potassium hydroxide (5.0 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantioenriched Intermediate II.

Protocol 3: Synthesis of Methyl 2-(diphenylmethyleneamino)-2-cyclopropylhexanoate (Intermediate III)

This step introduces the second alkyl group to form the quaternary center.

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of Intermediate II (1.0 eq) in anhydrous THF (0.5 M).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes) dropwise. Stir the resulting deep red solution for 30-60 minutes at -78 °C.

-

Alkylation: Add 1-iodobutane (1.2 eq) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to isolate Intermediate III.

Protocol 4: Deprotection to Yield this compound (Target Molecule)

The final step is the removal of the benzophenone protecting group.

-

Setup: Dissolve Intermediate III (1.0 eq) in diethyl ether or THF.

-

Hydrolysis: Add 1 M aqueous HCl (2.0 eq) and stir the biphasic mixture vigorously at room temperature for 4-8 hours, or until TLC analysis shows complete consumption of the starting material.

-

Workup: Separate the layers. The product hydrochloride salt will be in the aqueous layer. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove the benzophenone byproduct.

-

Isolation: Basify the aqueous layer to pH ~9-10 with a suitable base (e.g., 1 M NaOH or solid NaHCO₃). Extract the free amino ester into an organic solvent like dichloromethane or ethyl acetate (3 x 30 mL).

-

Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Expected Results and Characterization

The following table summarizes the expected outcomes for the proposed synthetic sequence. Yields and enantiomeric excess (ee) are estimated based on literature precedents for similar transformations.[5][8]

| Step | Transformation | Product | Expected Yield | Expected ee (%) |

| 1 | Schiff Base Formation | Intermediate I | >90% | N/A |

| 2 | Asymmetric Alkylation | Intermediate II | 70-85% | 90-98% |

| 3 | Second Alkylation | Intermediate III | 60-75% | >90% (retention) |

| 4 | Deprotection | Target Molecule | >95% | >90% (retention) |

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be essential to confirm the structure at each step. The disappearance of the α-proton signal from Intermediate I to II and the appearance of signals corresponding to the cyclopropylmethyl and butyl groups will be key indicators.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of all intermediates and the final product.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of Intermediate II and the final product. A suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) will be required.

Troubleshooting and Optimization

-

Low Enantioselectivity in Step 2: The choice of catalyst, solvent, temperature, and base is critical. Screening different Cinchona alkaloid derivatives and reaction conditions may be necessary to optimize the ee. Lowering the reaction temperature often improves selectivity.

-

Dialkylation in Step 2: If significant dialkylation occurs during the first alkylation, it indicates the mono-alkylated product is being deprotonated. This can be suppressed by using a less reactive electrophile, a bulkier phase-transfer catalyst, or by carefully controlling the stoichiometry of the base.

-

Incomplete Second Alkylation (Step 3): The formation of the quaternary center is sterically demanding. If the reaction is sluggish, a more reactive electrophile (e.g., butyl triflate) or a different strong base (e.g., KHMDS) could be employed.

-

Racemization during Deprotection: The acidic hydrolysis (Step 4) is generally not prone to racemization. However, if racemization is observed, milder conditions, such as using citric acid, can be attempted.[9]

Conclusion

This technical guide presents a comprehensive and feasible strategy for the enantioselective synthesis of this compound. By employing an asymmetric phase-transfer catalyzed sequential alkylation of a glycine Schiff base, this approach provides a controlled and efficient route to a valuable, sterically constrained amino acid derivative. The detailed protocols and mechanistic insights serve as a practical resource for synthetic chemists aiming to construct complex, non-proteinogenic amino acids for applications in pharmaceutical research and development.

References

-

O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

- Ghosez, L., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters, 23(41), 4255-4258.

-

Zhang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

- Liu, Y., et al. (2021). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society.

-

Park, H., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

- O'Donnell, M. J., et al. Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society.

- ResearchGate. Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.

- Ohshima, T., et al. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.

- Weinges, K., et al. Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry.

-

Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]

- de Meijere, A., et al. Synthesis of Amino Acids of Cyclopropylglycine Series.

-

Weinges, K., et al. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. PubMed. [Link]

- Ferraris, D., et al. Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society.

-

Wikipedia. Chiral auxiliary. [Link]

-

Myers, A. G., et al. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC - NIH. [Link]

- Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer C

- O'Donnell, M. J., et al. Acidities of glycine Schiff bases and alkylation of their conjugate bases.

- Jacobsen, E. N., et al.

- Hutton, C. A., et al. (1998). Asymmetric Synthesis of Protected 2-Substituted Cyclopropane Amino Acids. ConnectSci.

- Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts.

-

O'Donnell, M. J., et al. (1978). The synthesis of amino acids by phase-transfer reactions. Organic Chemistry Portal. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Zhu, J., et al. (2016). Enantioselective Synthesis of Quaternary α-Amino Acids Enabled by the Versatility of the Phenylselenonyl Group. PubMed. [Link]

-

Ohshima, T., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14, 9637-9640. [Link]

- Dixon, D. J., et al. (2006). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. RSC Publishing.

-

Davies, S. G., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

- Advanced Chiral Auxiliary Synthesis. BOC Sciences.

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Charette, A., & Mellon, C. (1998). Enantioselective synthesis of α,α-disubstituted-α-amino acids by a sequential nucleophilic addition to nitriles. Semantic Scholar. [Link]

Sources

- 1. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]

Spectroscopic analysis of methyl 2-amino-2-cyclopropylhexanoate analogs

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-Amino-2-Cyclopropylhexanoate Analogs

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2] Among the vast landscape of small molecules, non-proteinogenic amino acids—those not found in the 20 canonical amino acids—represent a critical class of compounds used to enhance the therapeutic properties of peptide-based drugs, such as metabolic stability and receptor specificity.[3][4] This guide provides a comprehensive, in-depth technical overview of the core spectroscopic techniques required for the unambiguous characterization of this compound analogs, a class of non-proteinogenic amino acids with significant potential in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting an integrated workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyclopropyl Amino Acid Analogs

This compound and its analogs are synthetic amino acid derivatives incorporating a unique cyclopropyl ring at the α-position. This structural motif imparts significant conformational rigidity, which can be highly advantageous in drug design for locking a peptide backbone into a bioactive conformation. Furthermore, the cyclopropyl group can influence lipophilicity and metabolic stability, making these compounds attractive building blocks for novel therapeutics.[5][6]

Given their synthetic nature and the potential for stereoisomerism, rigorous and unequivocal structural confirmation is paramount. Spectroscopic analysis provides the essential toolkit for this purpose, allowing for the detailed mapping of the molecular architecture. This guide will explain the causality behind the experimental choices and data interpretation, ensuring a robust and reliable analytical workflow.

Core Spectroscopic Techniques for Structural Elucidation

The complete characterization of a this compound analog requires the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this class of compounds, ¹H, ¹³C, and 2D NMR experiments are indispensable.

2.1.1. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The cyclopropyl group introduces a highly shielded region in the spectrum, a key diagnostic feature.[7]

-

Cyclopropyl Protons (CH₂ and CH): These protons typically appear in the upfield region of the spectrum, approximately 0.2-1.5 ppm .[8][9] Their unique chemical shifts are attributed to the magnetic anisotropy, or "ring current," effect of the cyclopropane ring.[10][11] The protons on the same carbon (geminal) and on adjacent carbons (vicinal) will show characteristic spin-spin coupling, often resulting in complex multiplets.

-

Hexanoate Chain Protons (CH₂, CH₃): The aliphatic chain will present a series of signals between approximately 0.8-2.5 ppm . The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm, while the various methylene (CH₂) groups will show more complex splitting patterns.

-

Amino Group Protons (NH₂): These protons often appear as a broad singlet, typically between 1.5-3.5 ppm . The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Methyl Ester Protons (OCH₃): This group gives rise to a sharp, distinct singlet, typically in the range of 3.6-3.8 ppm , due to the deshielding effect of the adjacent ester oxygen.

2.1.2. ¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.[12]

-

Cyclopropyl Carbons: These carbons are highly shielded and appear at a characteristically high field (low ppm value), typically in the range of -5 to 30 ppm .[13][14] The quaternary α-carbon, bonded to the amino and ester groups, will be further downfield than the CH₂ carbons of the ring.

-

Hexanoate Chain Carbons: These aliphatic carbons will resonate between 14-40 ppm .

-

Methyl Ester Carbon (OCH₃): This carbon signal is expected around 50-55 ppm .[15]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 170-185 ppm .[15]

Table 1: Expected NMR Chemical Shift Ranges

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH/CH₂ | 0.2 - 1.5 | -5 - 30 |

| α-Carbon | - | 50 - 70 |

| Hexanoate CH₂/CH₃ | 0.8 - 2.5 | 14 - 40 |

| Amino NH₂ | 1.5 - 3.5 (broad) | - |

| Methyl Ester OCH₃ | 3.6 - 3.8 (singlet) | 50 - 55 |

| Ester Carbonyl C=O | - | 170 - 185 |

2.1.3. 2D NMR Spectroscopy: Establishing Connectivity

While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC connect them.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the entire hexanoate chain and the spin system within the cyclopropyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, confirming assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the overall structure by showing correlations between protons and carbons that are two or three bonds away. Key correlations to look for include the methyl ester protons (OCH₃) to the carbonyl carbon (C=O) and the cyclopropyl protons to the quaternary α-carbon.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[1] For these amino acid analogs, Electrospray Ionization (ESI) is a common and effective soft ionization technique.

-

Molecular Ion Peak: In positive ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺. The exact mass of this ion should be calculated and compared to the measured value from a high-resolution mass spectrometer (HRMS) to confirm the elemental composition.

-

Characteristic Fragmentation Patterns: Tandem MS (MS/MS) experiments provide invaluable structural information. A key fragmentation pathway for α-amino esters is the loss of the ester group.[16][17]

-

Loss of the methoxy group (-OCH₃): A neutral loss of 31 Da.

-

Loss of the methyl ester group (-COOCH₃): A neutral loss of 59 Da.

-

Cleavage of the hexanoate chain: Fragmentation along the alkyl chain will produce a series of peaks separated by 14 Da (CH₂).[18]

-

Table 2: Key Diagnostic Ions in ESI-MS/MS

| Ion Description | Expected m/z | Causality |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | Parent ion, confirms molecular weight. |

| Loss of Methanol | [M+H - 32]⁺ | Common loss from methyl esters. |

| Loss of Hexyl Radical | [M+H - 85]⁺ | Cleavage alpha to the cyclopropyl ring. |

| Cyclopropyliminium Ion | Variable | Fragmentation retaining the core amino-cyclopropyl moiety. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[19]

-

N-H Stretch (Amino Group): Primary amines (NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ .[20]

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ confirm the presence of sp³ C-H bonds in the hexanoate and cyclopropyl groups.

-

C=O Stretch (Ester): This is one of the most intense and diagnostic peaks in the spectrum, appearing as a sharp, strong band around 1735-1750 cm⁻¹ .[21][22]

-

C-O Stretch (Ester): Esters also exhibit strong C-O stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹ .[21]

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Medium (often two bands) |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on a logical workflow that integrates data from all spectroscopic techniques. This self-validating system ensures that the final structure is consistent with all collected evidence.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. 13Carbon NMR [chem.ch.huji.ac.il]

- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Sci-Hub: are you are robot? [sci-hub.st]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 18. whitman.edu [whitman.edu]

- 19. youtube.com [youtube.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

Physical properties of 2-amino-2-cyclopropylhexanoic acid esters

An In-depth Technical Guide to the Physical Properties of 2-Amino-2-Cyclopropylhexanoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the design of novel therapeutic agents frequently involves the incorporation of non-canonical amino acids to enhance potency, selectivity, and metabolic stability. Among these, conformationally restricted amino acids, such as those containing a cyclopropyl group, are of significant interest. The cyclopropyl ring locks the dihedral angle of the side chain, which can lead to improved receptor binding and enzymatic stability[1][2]. 2-Amino-2-cyclopropylhexanoic acid is one such scaffold, combining the rigidity of the cyclopropyl moiety with the lipophilicity of a hexanoic acid backbone.

The esterification of this parent amino acid is a critical step in modulating its physicochemical properties for drug development. Physical properties such as solubility, lipophilicity (LogP/LogD), and melting point are paramount as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide, written from the perspective of a Senior Application Scientist, provides a detailed examination of the core physical properties of 2-amino-2-cyclopropylhexanoic acid esters, explains the causality behind experimental choices for their determination, and offers field-proven protocols.

Core Molecular Structure Analysis

The physicochemical behavior of a 2-amino-2-cyclopropylhexanoic acid ester is dictated by the interplay of its primary functional groups: the α-amino group, the ester linkage, the cyclopropyl ring, and the alkyl side chain.

-

The α-Amino Group (-NH₂): This is the primary basic center of the molecule. In physiological conditions (pH ~7.4), this group is predominantly protonated (-NH₃⁺), making the molecule a cation. Its basicity, quantified by its pKa value, is a critical determinant of the molecule's overall charge, solubility in aqueous media, and its potential for ionic interactions. Amines with N-H bonds can participate in hydrogen bonding, which influences boiling points and water solubility[3].

-

The Ester Group (-COOR'): The conversion of the parent carboxylic acid to an ester is a profound structural modification. This change eliminates the ability of the molecule to exist as a zwitterion, a neutral molecule with both a positive and a negative electrical charge[4]. The high melting points of amino acids are a direct result of the strong electrostatic interactions in their zwitterionic crystal lattice[4][5]. By removing the acidic proton, esterification drastically lowers the melting point and fundamentally alters solubility, generally decreasing aqueous solubility while increasing solubility in organic solvents[4].

-

The Cyclopropyl Ring: This three-membered ring is a rigid, strained structure. It introduces conformational constraint, which is valuable for peptide and drug design[6]. From a physicochemical standpoint, it is a nonpolar, lipophilic moiety that contributes to the overall van der Waals surface area and increases the molecule's lipophilicity.

-

The Hexanoic Acid Backbone: The four-carbon chain extending from the α-carbon provides a significant lipophilic character, further influencing the molecule's solubility and partition coefficient.

Key Physicochemical Properties

Melting Point

The parent 2-amino-2-cyclopropylhexanoic acid, like other amino acids, is a crystalline solid with a high melting point (typically >200 °C), often decomposing before melting[4]. This is due to the strong ionic forces holding the zwitterions together in a crystal lattice[4].

Effect of Esterification: Esterification prevents zwitterion formation. The resulting amino acid esters are also typically crystalline solids, but their melting points are significantly lower. The intermolecular forces are dominated by weaker dipole-dipole interactions and van der Waals forces, rather than the powerful ionic attractions of the parent amino acid[7]. The melting point will be influenced by the length of the ester's alkyl chain (R') and the efficiency of crystal packing.

Solubility

Solubility is a critical factor for bioavailability. The parent amino acid is generally soluble in water but insoluble in non-polar organic solvents[4].

-

Aqueous Solubility: The ester form, lacking a zwitterionic state, will have reduced intrinsic aqueous solubility. However, because the amino group is basic, the ester can be converted into a salt (e.g., a hydrochloride salt by reaction with HCl). These salts are typically much more soluble in water. At a given pH, the aqueous solubility is a function of the equilibrium between the charged (protonated) and neutral forms.

-

Organic Solubility: The ester's neutrality (as a free base) and the presence of the lipophilic cyclopropyl and hexyl groups will confer good solubility in a range of organic solvents like dichloromethane, ethyl acetate, and methanol. This property is essential for purification and chemical reactions.

Lipophilicity (LogP and LogD)

Lipophilicity is arguably the most important physical property influencing a drug's ability to cross biological membranes. It is measured as the partition coefficient between an oily (n-octanol) and an aqueous phase[8].

-

LogP: This is the logarithm of the partition coefficient of the neutral form of the molecule[9][10].

-

LogD: This is the logarithm of the distribution coefficient , which accounts for all species (neutral and ionized) at a specific pH[9][11]. For an ionizable compound like an amino ester, LogD is the more biologically relevant parameter[9].

For a 2-amino-2-cyclopropylhexanoic acid ester, the amino group will be largely protonated at physiological pH (7.4). Since the charged, protonated form is highly water-soluble, it will partition preferentially into the aqueous phase. Consequently, the LogD₇.₄ will be significantly lower than the LogP of the neutral molecule. A balanced LogD (typically between 1 and 3) is often targeted for oral drugs to ensure sufficient aqueous solubility for dissolution and sufficient lipophilicity for membrane permeation.

The relationship between the ionization state of the amino ester and its distribution is illustrated below.

Caption: Figure 1: pH-dependent equilibrium and phase preference.

Acidity and Basicity (pKa)

The pKa value defines the strength of an acid or base[10]. For a 2-amino-2-cyclopropylhexanoic acid ester, there is only one relevant pKa value in the physiological range: that of the α-amino group. The pKa of the α-amino group in most amino acids is typically in the range of 9.0 to 10.0[12][13].

This pKa value is essential for:

-

Predicting the ionization state: Using the Henderson-Hasselbalch equation, one can calculate the percentage of the compound that is protonated (charged) vs. neutral at any given pH.

-

Calculating LogD from LogP: The pKa is required for theoretical calculations that convert between LogP and LogD.

-

Formulation: Understanding the pKa is crucial for selecting appropriate buffers and salt forms for drug formulation.

Structure-Property Relationships (SPR) Summary

The choice of the ester alkyl group (R' in -COOR') provides a straightforward way to modulate the physical properties. The expected trends are summarized below.

| Property | Effect of Increasing Ester Alkyl Chain Length (e.g., Methyl → Ethyl → Propyl) | Rationale |

| Melting Point | Irregular, but generally may decrease | Longer, more flexible chains can disrupt crystal packing, lowering the energy required to melt the solid. |

| Aqueous Solubility | Decrease | The overall molecule becomes more nonpolar and "greasier," reducing favorable interactions with water. |

| Organic Solubility | Increase | The molecule becomes more lipophilic, improving interactions with nonpolar solvents. |

| LogP / LogD | Increase | Each additional methylene (-CH₂-) group contributes to the overall lipophilicity of the molecule. |

| pKa | Minimal Change | The alkyl chain of the ester is distant from the amino group and has a negligible electronic effect on its basicity. |

Experimental Determination of Properties

To ensure scientific integrity, all experimental protocols must be self-validating. This involves system suitability checks, use of standards, and replication.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

This protocol is the gold standard for measuring lipophilicity and is based on the direct measurement of the compound's distribution between n-octanol and a buffer[8][11].

Rationale: n-Octanol is used as a surrogate for the lipid bilayer of cell membranes. A phosphate-buffered saline (PBS) solution at pH 7.4 mimics physiological conditions. Quantification by LC-MS provides high sensitivity and specificity.

Methodology:

-

Preparation of Phases: Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the layers to separate completely.

-

Standard Preparation: Prepare a stock solution of the amino acid ester at 10 mM in DMSO.

-

Partitioning: a. In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. b. Add 10 µL of the 10 mM DMSO stock solution to the vial. c. Cap the vial tightly and place it on a rotator. Mix for 1 hour at room temperature to allow the compound to reach equilibrium between the two phases[11]. d. Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the phases.

-

Sampling & Analysis: a. Carefully remove a known aliquot (e.g., 100 µL) from the n-octanol layer and a known aliquot from the aqueous PBS layer. b. Dilute each aliquot into a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis. c. Analyze the samples by LC-MS to determine the concentration of the analyte in each phase.

-

Calculation: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Validation: Run a known standard (e.g., testosterone) in parallel to validate the experimental setup. The experiment should be performed in triplicate.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible measurement of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid[14].

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline amino acid ester into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

DSC Analysis: a. Place the sample and reference pans into the DSC cell. b. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. c. Record the heat flow as a function of temperature.

-

Data Interpretation: a. The melting event will appear as an endothermic peak on the thermogram. b. The onset temperature of the peak is typically reported as the melting point. c. The integrated area of the peak corresponds to the enthalpy of fusion.

Physicochemical Characterization Workflow

The logical flow for characterizing a novel 2-amino-2-cyclopropylhexanoic acid ester is outlined below.

Caption: Figure 2: Workflow for physicochemical characterization.

Conclusion

The physical properties of 2-amino-2-cyclopropylhexanoic acid esters are a direct consequence of their unique molecular architecture. Esterification is a powerful tool for medicinal chemists, allowing for the conversion of a high-melting, zwitterionic amino acid into a more drug-like molecule with tunable lipophilicity and solubility. A thorough understanding and precise experimental determination of these properties are not merely academic exercises; they are fundamental to the rational design of new chemical entities and are essential for advancing a compound from initial discovery to a viable clinical candidate. The protocols and principles outlined in this guide provide a robust framework for researchers in the field of drug development to characterize these promising molecules effectively.

References

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

-

Biondini, et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1). [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. [Link]

-

Gagnon, D., et al. (N.D.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]

-

ChemAxon. (N.D.). LogP and logD calculations. [Link]

-

Open Exploration Publishing. (N.D.). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. [Link]

-

ResearchGate. (2006, August). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]

-

National Institutes of Health. (N.D.). New experimental melting properties as access for predicting amino-acid solubility. [Link]

-

PubChem. (N.D.). (2R)-2-amino-2-cyclopropylpropanoic acid. [Link]

-

Wikipedia. (N.D.). Amino esters. [Link]

-

National Institutes of Health. (N.D.). Amino Acids in the Development of Prodrugs. [Link]

- Google Patents. (2005). Process for preparing amino acid esters and their acid addition salts.

-

White Rose Research Online. (N.D.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. [Link]

-

BioDuro. (N.D.). ADME LogP LogD Assay. [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). [Link]

-

Matrix Fine Chemicals. (N.D.). 2-AMINO-2-METHYLPROPANOIC ACID. [Link]

-

ResearchGate. (2021, November). Amino Acid Ester based Phenolic Ionic Liquids as a Potential Solvent for the Bioactive Compound Luteolin. [Link]

-

ARC Journals. (N.D.). Educational Experiments about Proteins and their Properties. [Link]

-

Chemguide. (N.D.). an introduction to amino acids. [Link]

-

ResearchGate. (2006, August). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

-

bioRxiv. (2021, September 20). Effects of amino acid additives on protein solubility. [Link]

-

Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Wikipedia. (N.D.). Amino acid. [Link]

-

MDPI. (N.D.). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. [Link]

-

ACS Publications. (2025, April 24). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

-

PubMed Central. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]

-

OrgoSolver. (N.D.). pKa and Electrical Properties of Amino Acids. [Link]

-

ACS Publications. (2026, January 12). Insights into Spectroscopic Signatures of Substrate-Driven EPS Modulation in Diatom Biofilms. [Link]

-

PubChem. (N.D.). 2-Amino-2-hydroxypropanoic acid. [Link]

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. enamine.net [enamine.net]

- 9. acdlabs.com [acdlabs.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Amino Acids Reference Chart [sigmaaldrich.com]

- 13. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 14. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular formula for Methyl 2-amino-2-cyclopropylhexanoate

An In-depth Technical Guide to Methyl 2-amino-2-cyclopropylhexanoate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a non-canonical alpha-amino acid ester. Given its status as a specialized chemical entity, this document focuses on the foundational chemical principles, proposed synthetic methodologies, and robust analytical techniques required for its preparation and validation. We will explore the molecule's structural attributes, outline a logical and efficient synthetic workflow, detail the necessary spectroscopic and chromatographic characterization, and discuss its potential applications in medicinal chemistry and drug development, drawing parallels with structurally related compounds. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and pharmaceutical development who require a deep, practical understanding of novel amino acid derivatives.

Introduction: The Structural and Therapeutic Significance of Cyclopropyl-Containing Amino Acids

The incorporation of conformationally constrained structural motifs into peptide backbones is a cornerstone of modern medicinal chemistry. Cyclopropyl groups, as the smallest carbocyclic ring, impart unique stereochemical and electronic properties when incorporated into amino acid scaffolds. Their rigid structure can drastically influence the secondary structure and flexibility of peptides, often leading to improved metabolic stability and enhanced binding affinity for biological targets[1]. This compound belongs to this promising class of molecules. It is an α,α-disubstituted amino acid ester, featuring a cyclopropyl ring and a butyl side chain at its alpha-carbon. This substitution pattern is expected to confer significant steric hindrance, protecting the molecule from enzymatic degradation and locking its conformation. While this specific molecule is not widely cataloged, its structural relatives have been investigated as N-methyl-D-aspartate (NMDA) receptor ligands, antidepressants, and antibacterials, highlighting the therapeutic potential of this chemical class[2].

Compound Identification and Physicochemical Properties

As a novel or non-commercially available compound, this compound does not have a universally assigned CAS number at the time of this writing. However, we can define its core properties based on its systematic IUPAC name and derived molecular structure.

IUPAC Name: this compound Molecular Structure:

Based on this structure, the fundamental physicochemical properties are calculated and summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |

| Molecular Weight | 185.26 g/mol | Calculated |

| Monoisotopic Mass | 185.14158 Da | Calculated |

| Functional Groups | Primary Amine, Ester, Cyclopropyl Ring | [3] |

These properties are foundational for both the synthesis and analytical characterization of the molecule. The presence of a primary amine provides a site for derivatization and salt formation, while the ester group is susceptible to hydrolysis but also key for certain synthetic strategies.

Proposed Synthetic Pathway

The synthesis of α,α-disubstituted amino acids like this compound requires a robust strategy that allows for the controlled introduction of two different substituents at the α-carbon. A modified Strecker synthesis or an approach based on the alkylation of a glycine equivalent are highly plausible routes. Here, we outline a logical and experimentally sound workflow based on established methodologies for related compounds[2][4][5].

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclopropylpentan-1-one (Intermediate Ketone)

-

Rationale: The Strecker synthesis begins with a ketone. This step creates the required ketone precursor by reacting a Grignard reagent with a nitrile.

-

Procedure:

-

To a solution of valeronitrile in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add a solution of cyclopropyl magnesium bromide (prepared from cyclopropyl bromide and magnesium turnings) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slow addition of aqueous HCl.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

-

Purify by vacuum distillation or column chromatography.

-

Step 2: Synthesis of 2-Amino-2-cyclopropylhexanenitrile (α-Aminonitrile)

-

Rationale: This is the core of the Strecker reaction, forming the C-C and C-N bonds at the alpha-carbon simultaneously.

-

Procedure:

-

In a sealed vessel, dissolve 1-cyclopropylpentan-1-one in a solution of methanol and ammonium chloride.

-

Add sodium cyanide portion-wise while maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor reaction completion by TLC or GC-MS.

-

Remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.

-

Step 3: Hydrolysis and Esterification

-

Rationale: The α-aminonitrile is first hydrolyzed to the corresponding amino acid, which is then esterified to yield the final methyl ester product. A one-pot esterification using methanol and thionyl chloride (or HCl gas) is an efficient method.

-

Procedure:

-

Hydrolyze the crude 2-amino-2-cyclopropylhexanenitrile by refluxing in concentrated HCl for 6-12 hours.

-

After cooling, concentrate the mixture to dryness to obtain the crude amino acid hydrochloride salt.

-

Suspend the crude salt in anhydrous methanol and cool to 0 °C.

-

Add thionyl chloride dropwise. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Neutralize the resulting hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free base ester into an organic solvent.

-

Dry the organic layer and concentrate to yield the final product, this compound. Purify via column chromatography.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic and chromatographic techniques must be employed.

| Analytical Technique | Expected Results for this compound |

| Mass Spectrometry (MS) | ESI-MS: [M+H]⁺ ion peak at m/z 186.1494. GC-MS: Molecular ion peak at m/z 185, with characteristic fragmentation patterns (e.g., loss of -OCH₃, -COOCH₃). |

| ¹H NMR | ~0.4-0.8 ppm: Multiplets corresponding to the 5 protons of the cyclopropyl ring. ~0.9 ppm: Triplet for the terminal -CH₃ of the butyl chain. ~1.2-1.7 ppm: Multiplets for the -(CH₂)₃- protons of the butyl chain. ~1.8-2.2 ppm: Broad singlet for the -NH₂ protons. ~3.7 ppm: Singlet for the ester -OCH₃ protons. |

| ¹³C NMR | ~5-15 ppm: Carbons of the cyclopropyl ring. ~14, 23, 28, 36 ppm: Carbons of the butyl side chain. ~52 ppm: Carbon of the ester -OCH₃. ~60 ppm: Quaternary α-carbon. ~175 ppm: Carbonyl carbon of the ester. |

| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹: N-H stretching of the primary amine. ~2850-3000 cm⁻¹: C-H stretching (aliphatic and cyclopropyl). ~1735 cm⁻¹: C=O stretching of the ester. ~1100-1200 cm⁻¹: C-O stretching of the ester. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak on both reversed-phase and chiral columns (if enantiomeric separation is desired) to confirm purity (>95%). |

Potential Applications and Future Directions

The unique structural features of this compound make it a valuable building block for several areas of research and development:

-

Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., turns or helices) and provide resistance to peptidases, enhancing the pharmacokinetic profile of peptide-based drugs[1].

-

Novel Drug Scaffolds: The rigid cyclopropyl group and the lipophilic hexyl chain can be used to probe specific binding pockets in enzymes and receptors. It could serve as a starting point for the development of inhibitors for proteases or ligands for neurological targets.

-

Asymmetric Synthesis: The racemic product can be resolved into its constituent enantiomers, which can then be used as chiral synthons or investigated for stereospecific biological activity.

Future work should focus on the enantioselective synthesis of this compound, exploring its incorporation into biologically active peptides, and screening it against various therapeutic targets to unlock its full potential in drug discovery.

References

-

PubChem Compound Summary for CID 534619, Npc322714. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 14040494, Methyl 2-amino-2-cyclopropylacetate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 4186341, Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. [Link]

-

2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. Matrix Fine Chemicals. [Link]

-

Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. ResearchGate. [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Center for Biotechnology Information. [Link]

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. ResearchGate. [Link]

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

-

PubChem Compound Summary for CID 177808773, (2S)-2-amino-2-(2-methylpropyl)hexanoic acid. National Center for Biotechnology Information. [Link]

-

Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]